molecular formula C12H8ClN3O3 B2855618 2-CHLORO-4-NITRO-N-(3-PYRIDINYL)BENZAMIDE CAS No. 19142-73-5

2-CHLORO-4-NITRO-N-(3-PYRIDINYL)BENZAMIDE

Cat. No.: B2855618
CAS No.: 19142-73-5
M. Wt: 277.66
InChI Key: NIWOTQGVFFLLIK-UHFFFAOYSA-N
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Description

2-CHLORO-4-NITRO-N-(3-PYRIDINYL)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 2-position, a nitro group at the 4-position, and a pyridin-3-yl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-4-NITRO-N-(3-PYRIDINYL)BENZAMIDE typically involves the following steps:

    Chlorination: The chloro group can be introduced by treating the nitrated intermediate with a chlorinating agent like thionyl chloride or phosphorus pentachloride.

    Coupling with Pyridine: The final step involves coupling the chlorinated intermediate with pyridine-3-amine under suitable conditions, such as in the presence of a base like triethylamine, to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-4-NITRO-N-(3-PYRIDINYL)BENZAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, sodium dithionite.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-chloro-4-amino-N-pyridin-3-ylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyridine ring.

Scientific Research Applications

2-CHLORO-4-NITRO-N-(3-PYRIDINYL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nitro and chloro functional groups.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitroaniline: Similar in structure but lacks the pyridin-3-yl group.

    4-chloro-2-nitroaniline: Another structural isomer with different positioning of the chloro and nitro groups.

    2-chloro-3-nitropyridine: Contains a pyridine ring but differs in the position of the nitro group.

Uniqueness

2-CHLORO-4-NITRO-N-(3-PYRIDINYL)BENZAMIDE is unique due to the presence of both a benzamide moiety and a pyridine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-4-nitro-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3/c13-11-6-9(16(18)19)3-4-10(11)12(17)15-8-2-1-5-14-7-8/h1-7H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWOTQGVFFLLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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